3-beta-Hydroxy-olean-12-en-28-oic acid butyrate
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Overview
Description
3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This compound is known for its diverse biological activities and is found in various plants, including olive fruits (Olea europaea). It has been extensively studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate typically involves the esterification of oleanolic acid with butyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, filtration, and concentration. The extracted oleanolic acid is then subjected to esterification with butyric acid under controlled conditions to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
3-beta-Hydroxy-olean-12-en-28-oic acid butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-3 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-olean-12-en-28-oic acid butyrate.
Reduction: Formation of dihydro-3-beta-Hydroxy-olean-12-en-28-oic acid butyrate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is unique compared to other similar compounds due to its specific esterification with butyric acid. Similar compounds include:
Oleanolic acid: The parent compound, known for its wide range of biological activities.
2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid: Another derivative with distinct hydroxylation patterns.
3-beta-Hydroxy-18-betaH-olean-9(11),12(13)-dien-30-oic acid: A compound with a conjugated diene system, used in pharmacological studies
These compounds share structural similarities but differ in their functional groups and biological activities, making this compound a unique and valuable compound for research and application.
Biological Activity
3-beta-Hydroxy-olean-12-en-28-oic acid butyrate, a derivative of oleanolic acid, is a pentacyclic triterpenoid recognized for its diverse biological activities. This compound is primarily sourced from plants such as olive fruits (Olea europaea) and has garnered attention for its potential therapeutic applications in various medical fields, including anti-inflammatory and anticancer properties.
- IUPAC Name : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Molecular Formula : C34H54O4
- Molecular Weight : 526.79 g/mol
- CAS Number : 107660-10-6
The biological activity of this compound is attributed to its interaction with various molecular targets and signaling pathways:
- NF-κB Pathway Modulation : This compound inhibits the NF-κB pathway involved in inflammatory responses.
- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Cellular Signaling : It influences cellular processes such as apoptosis and cell proliferation through modulation of specific kinases and transcription factors.
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce inflammation markers in various models. Its ability to inhibit the production of pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases.
Anticancer Properties
Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. It induces apoptosis through intrinsic pathways and has shown effectiveness in overcoming drug resistance in certain cancer types.
Hepatoprotective Effects
The compound exhibits protective effects on liver cells by reducing hepatotoxicity induced by various agents. It modulates liver enzyme levels and decreases oxidative damage in hepatic tissues.
Case Studies
Study | Findings |
---|---|
Anti-inflammatory Study | In a rat model of acute inflammation, administration of the compound resulted in a significant decrease in edema and pain response compared to the control group. |
Cancer Cell Line Study | A study on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. |
Hepatoprotective Study | In vitro studies showed that the compound reduced liver enzyme levels (ALT and AST) in hepatocytes exposed to acetaminophen toxicity. |
Comparative Analysis with Similar Compounds
This compound is structurally similar to several other triterpenoids but exhibits distinct biological activities due to its unique esterification with butyric acid.
Compound | Structure | Biological Activity |
---|---|---|
Oleanolic Acid | Parent compound | Anti-inflammatory; hepatoprotective |
2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid | Hydroxylated derivative | Anticancer; anti-diabetic |
3-beta-Hydroxy-18-betaH-olean-9(11),12(13)-dien-30-oic acid | Conjugated diene system | Antimicrobial; anti-inflammatory |
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-9-10-27(35)38-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)12-11-22-23-21-29(2,3)17-19-34(23,28(36)37)20-18-32(22,33)7/h11,23-26H,9-10,12-21H2,1-8H3,(H,36,37)/t23-,24-,25+,26-,31-,32+,33+,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPHLXCNYAYZNW-VBIFBOFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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